KW-2478 free base

Catalog No.
S531986
CAS No.
819812-04-9
M.F
C30H42N2O9
M. Wt
574.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KW-2478 free base

CAS Number

819812-04-9

Product Name

KW-2478 free base

IUPAC Name

2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide

Molecular Formula

C30H42N2O9

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C30H42N2O9/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3

InChI Key

VFUXSYAXEKYYMB-UHFFFAOYSA-N

SMILES

CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

2-(2-ethyl-3,5dihydroxy-6-(3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl)phenyl)-N,N-bis(2-methoxyethyl)acetamide monohydrochloride, KW-2478

Canonical SMILES

CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC

Description

The exact mass of the compound KW-2478 free base is 574.28903 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.6

Exact Mass

574.28903

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)

UNII

QY50S617NM

Other CAS

819812-04-9

Wikipedia

Kw-2478
Kw-2478 free base

Dates

Modify: 2023-08-15
1: Soga S. [Drug discovery and research of heat shock protein 90 (Hsp90) inhibitor]. Nihon Yakurigaku Zasshi. 2013 Jan;141(1):9-14. Review. Japanese. PubMed PMID: 23302942.
2: Soga S, Akinaga S, Shiotsu Y. Hsp90 inhibitors as anti-cancer agents, from basic discoveries to clinical development. Curr Pharm Des. 2013;19(3):366-76. Review. PubMed PMID: 22920907.
3: Ishii T, Seike T, Nakashima T, Juliger S, Maharaj L, Soga S, Akinaga S, Cavenagh J, Joel S, Shiotsu Y. Anti-tumor activity against multiple myeloma by combination of KW-2478, an Hsp90 inhibitor, with bortezomib. Blood Cancer J. 2012 Apr;2(4):e68. doi: 10.1038/bcj.2012.13. Epub 2012 Apr 27. PubMed PMID: 22829970; PubMed Central PMCID: PMC3346683.
4: Nakashima T, Ishii T, Tagaya H, Seike T, Nakagawa H, Kanda Y, Akinaga S, Soga S, Shiotsu Y. New molecular and biological mechanism of antitumor activities of KW-2478, a novel nonansamycin heat shock protein 90 inhibitor, in multiple myeloma cells. Clin Cancer Res. 2010 May 15;16(10):2792-802. doi: 10.1158/1078-0432.CCR-09-3112. Epub 2010 Apr 20. PubMed PMID: 20406843.

Explore Compound Types